molecular formula C11H11N3O B2366997 N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide CAS No. 2034238-33-8

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Cat. No.: B2366997
CAS No.: 2034238-33-8
M. Wt: 201.229
InChI Key: MQYOBCLDLPKCJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is carried out under mild conditions and can be completed in a single step, making it an efficient method for producing the compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the synthetic route described above. This would require optimizing the reaction conditions to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core and a cyclopropanecarboxamide group. This structural feature enhances its stability, bioavailability, and ability to interact with various biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(8-1-2-8)13-9-4-6-14-10(7-9)3-5-12-14/h3-8H,1-2H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYOBCLDLPKCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=CC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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